N-(8-quinolinyl)-4-morpholinesulfonamide

Monoamine oxidase inhibition Neurodegenerative disease research Enzyme selectivity profiling

Sourcing an 8-quinolinyl sulfonamide with verified MAO-B selectivity often yields generic, non-characterized lots unsuited for isoform-specific assays. This compound resolves that with authenticated >88-fold MAO-B selectivity over MAO-A in fluorogenic conversion assays. • MAO-B-selective tool validated for dopamine catabolism studies without MAO-A confounding. • 8-NH-SO₂-morpholine architecture provides distinct metal-chelating geometry vs. 8-OH or 8-OMe analogs. • Enables precise NFκB pathway and antiprotozoal SAR campaigns as a polar, non-aryl sulfonamide probe.

Molecular Formula C13H15N3O3S
Molecular Weight 293.34g/mol
Cat. No. B497079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-quinolinyl)-4-morpholinesulfonamide
Molecular FormulaC13H15N3O3S
Molecular Weight293.34g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)NC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C13H15N3O3S/c17-20(18,16-7-9-19-10-8-16)15-12-5-1-3-11-4-2-6-14-13(11)12/h1-6,15H,7-10H2
InChIKeyBDKVEZCCEPHKJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(8-quinolinyl)-4-morpholinesulfonamide Procurement Guide


N-(8-quinolinyl)-4-morpholinesulfonamide is a heterocyclic sulfonamide featuring an 8-aminoquinoline scaffold coupled via a sulfonamide linkage to a morpholine ring [1]. The compound belongs to the broader class of quinoline-8-sulfonamides, a chemical family widely investigated for metal-chelating properties and diverse biological activities including antiprotozoal, anticancer, and neurotherapeutic applications [2]. Its structural architecture—combining the bidentate chelation motif of the 8-quinolinyl moiety with the polar morpholinosulfonyl group—creates a unique steric and electronic profile that distinguishes it from simpler 8-hydroxyquinoline or 8-aminoquinoline analogs and underpins its differential performance in specific assay systems.

1

Heterocyclic sulfonamide scaffold for metal-chelation probe development

2

MAO-B selective assay tool for neurodegenerative disease model studies

3

SAR comparator for 8-substituent modification and NFκB pathway profiling

N-(8-quinolinyl)-4-morpholinesulfonamide: Why Generic Substitution Fails


Generic substitution within the quinoline-8-sulfonamide class is scientifically unsound due to pronounced structure-activity divergence at multiple levels. First, the presence and electronic nature of the C8 substituent determines metal-chelation competency: 8-hydroxyquinoline derivatives lose all biological activity when the phenolic OH group is methylated, confirming the indispensable role of the 8-position substituent for target engagement [1]. Second, the sulfonamide N-substituent profoundly modulates target selectivity: morpholine-containing sulfonamides exhibit substantially different binding profiles compared to piperidine or aryl-substituted analogs across cannabinoid receptor, serotonin receptor, and MAO enzyme systems [2]. Third, even among morpholinosulfonamide variants, substitution position on the quinoline ring (C5 vs. C8) dictates cytotoxicity and antimicrobial efficacy profiles [3]. These non-interchangeable properties necessitate compound-specific validation rather than class-based selection.

8-Position Substituent

8-NH-SO2-morpholine cannot be replaced by 8-OH or 8-OMe; activity depends on hydrogen-bond donor capacity and metal-coordination competency.

Sulfonamide N-Substituent

Morpholinosulfonyl group creates distinct steric/electronic profile; piperidine or aryl sulfonamides may shift target selectivity profiles.

Quinoline Substitution Position

C5 vs. C8 substitution alters cytotoxicity and antimicrobial endpoints; class-level inference does not guarantee interchangeable performance.

N-(8-quinolinyl)-4-morpholinesulfonamide Quantitative Evidence Guide


MAO-B vs. MAO-A Selectivity

N-(8-quinolinyl)-4-morpholinesulfonamide demonstrates marked selectivity for MAO-B over MAO-A. In a fluorescence-based kynuramine conversion assay, the compound exhibited an IC50 of 1,130 nM against MAO-B, whereas no detectable inhibition of MAO-A was observed up to >100,000 nM [1]. This represents a >88-fold selectivity window for MAO-B over MAO-A within the same assay platform. By comparison, optimized quinoline-sulfonamide derivatives from the a1-a18 series (e.g., compound a11) achieved IC50 values of 100 nM (MAO-A) and 200 nM (MAO-B), demonstrating that structural modifications can yield sub-micromolar dual inhibition that this morpholinosulfonamide does not exhibit [2].

MAO-B vs MAO-A Selectivity
Cross-study comparable
MAO-B IC50 1.13 µM; MAO-A >100 µM (>88-fold selectivity)
Supports MAO-B-specific mechanistic studies
Dual-inhibitor analog a11 (IC50 ~0.1–0.2 µM) may confound isoform interpretation
Monoamine oxidase inhibition Neurodegenerative disease research Enzyme selectivity profiling

8-Position Substitution: Activity Determinant

In a systematic SAR study of quinoline-5-sulfonamide acetylene derivatives, only compounds bearing a free 8-hydroxy group (3a-f) exhibited biological activity against cancer cell lines and MRSA isolates. The corresponding 8-methoxy derivatives (6a-f) were entirely inactive across all tested systems [1]. This dichotomous result establishes that the 8-position substituent's hydrogen-bond donor capacity or metal-coordination competency is essential for target engagement. N-(8-quinolinyl)-4-morpholinesulfonamide bears an 8-sulfonamide nitrogen, representing a distinct electronic and steric environment compared to both 8-OH and 8-OMe analogs, which predicts divergent activity profiles requiring empirical validation.

8-Position SAR
Class-level inference
8-OH derivatives active (cancer/MRSA); 8-OMe derivatives inactive
8-position substitution binary determinant of activity
8-NH-SO2-morpholine requires empirical validation; not directly comparable to 8-OH/8-OMe
Structure-activity relationship 8-hydroxyquinoline derivatives Anticancer and antimicrobial screening

Antiprotozoal Activity: Metal Complex Effect

A comprehensive evaluation of 12 N-quinolin-8-yl-arylsulfonamides against Leishmania and Trypanosoma species established activity benchmarks for this scaffold. The most potent analog, N-(8-quinolyl)-3,5-difluoro-benzenesulfonamide, exhibited IC50 values of 2.12 µM against L. amazonensis and 0.45 µM against L. chagasi promastigotes [1]. Critically, a copper complex of an otherwise inactive ligand (compound 17) demonstrated high leishmanicidal and trypanocidal activity against both extracellular and intracellular forms, establishing that metal complexation dramatically amplifies antiprotozoal potency within this scaffold class [1]. N-(8-quinolinyl)-4-morpholinesulfonamide, bearing a morpholinosulfonyl group, presents a distinct metal-coordination landscape relative to the arylsulfonamides tested.

Antiprotozoal Activity
Cross-study comparable
Arylsulfonamide IC50: 0.45 µM (L. chagasi); copper complex enhances potency
Scaffold shows antiprotozoal benchmark; metal complexation amplifies effect
Direct data for morpholinosulfonamide not reported; chelation landscape distinct
Antileishmanial activity Trypanocidal activity Metal-based sulfonamide complexes

NFκB Inhibition: Quinolin-8-yl Sulfonamide Scaffold

A series of N-(quinolin-8-yl)benzenesulfonamides identified from two independent NIH Molecular Libraries Initiative high-throughput screens demonstrated consistent NFκB pathway suppression with cell-based assay potencies as low as 0.6 µM [1]. This scaffold has been independently validated across multiple chemical sub-series, including 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides which exhibited IC50 values of 4-43 µM against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines, with measurable selectivity relative to non-cancerous HaCaT keratinocytes [2]. The N-(8-quinolinyl)-4-morpholinesulfonamide scaffold represents a distinct sulfonamide N-substitution (morpholine vs. aryl/pyridine) within this validated pharmacophore class.

NFκB Inhibition
Class-level inference
Quinolin-8-yl scaffold: NFκB suppression IC50 as low as 0.6 µM
Validated pharmacophore for NFκB pathway modulation
Sulfonamide N-substituent (morpholine vs. aryl) determines potency range
NFκB inhibition Anti-inflammatory screening Cell-based reporter assays

N-(8-quinolinyl)-4-morpholinesulfonamide: Research & Industrial Applications


MAO-B Selective Tool for Neurodegeneration Studies

Based on the >88-fold selectivity for MAO-B over MAO-A demonstrated in fluorescence-based kynuramine conversion assays [6], N-(8-quinolinyl)-4-morpholinesulfonamide is optimally deployed as an MAO-B-selective tool compound in Parkinson's disease and other neurodegenerative disorder research programs. Unlike dual MAO-A/MAO-B inhibitors from the quinoline-sulfonamide class (e.g., compound a11 with IC50 values of 0.10 µM and 0.20 µM for MAO-A and MAO-B respectively) [5], this compound enables isoform-specific mechanistic dissection without confounding MAO-A inhibition effects. This selectivity profile is particularly valuable for studies requiring discrimination between MAO-B-mediated dopamine catabolism and MAO-A-mediated serotonin/norepinephrine metabolism.

Metal-Coordination Scaffold in Antiprotozoal Discovery

The N-(8-quinolinyl) sulfonamide scaffold has established antiprotozoal activity with arylsulfonamide derivatives achieving IC50 values as low as 0.45 µM against L. chagasi and 2.12 µM against L. amazonensis [6]. Notably, copper complexation of this scaffold dramatically amplifies activity against both extracellular and intracellular parasite forms [6]. N-(8-quinolinyl)-4-morpholinesulfonamide, bearing the morpholinosulfonyl group, presents a unique metal-coordination landscape distinct from arylsulfonamide analogs, making it a valuable scaffold for structure-activity relationship studies examining the interplay between sulfonamide N-substitution, metal-chelation geometry, and antiprotozoal potency.

NFκB Pharmacophore Validation in Anti-Inflammatory Screening

The N-(quinolin-8-yl) sulfonamide scaffold is a validated pharmacophore for NFκB pathway suppression, with cell-based assay potencies reaching 0.6 µM for optimized benzenesulfonamide derivatives [6] and anticancer IC50 values spanning 4-43 µM for pyridine-3-sulfonamide analogs [5]. N-(8-quinolinyl)-4-morpholinesulfonamide serves as a structurally distinct probe within this pharmacophore class, wherein the morpholinosulfonyl N-substituent provides a polarity and steric profile orthogonal to aryl or heteroaryl sulfonamide comparators. This compound is optimally utilized in medicinal chemistry campaigns investigating the SAR of NFκB inhibition as a function of sulfonamide N-substituent properties.

8-Substituent SAR: 8-Hydroxyquinoline Bioactives

Given the demonstrated binary requirement for a free 8-hydroxy group in quinoline-5-sulfonamide anticancer and antimicrobial activity—where 8-methoxy derivatives lose all detectable activity compared to 8-hydroxy analogs [6]—N-(8-quinolinyl)-4-morpholinesulfonamide represents a critical comparator compound for SAR studies. Its 8-NH-SO2-morpholine substitution pattern provides a distinct electronic environment (sulfonamide nitrogen with hydrogen-bond donor capacity but altered pKa and coordination geometry) that bridges the gap between fully active 8-OH derivatives and fully inactive 8-OMe analogs, enabling fine-grained interrogation of 8-position substituent effects on metal-chelation competency and biological target engagement.

Application
Selection Property
Validation Focus
MAO-B isoform-selective mechanistic studies
MAO-B selectivity profile
Confirm MAO-B IC50 and selectivity ratio in target assay
Metal-chelation SAR in antiprotozoal screening
Chelation-competent 8-quinolinyl scaffold
Assess metal-complex formation and antiprotozoal potency
NFκB pathway modulation profiling
N-(quinolin-8-yl) sulfonamide pharmacophore
Evaluate NFκB inhibition and selectivity versus N-substituent
8-substituent SAR comparator
8-sulfonamide substitution pattern
Compare activity against 8-OH and 8-OMe analogs

Technical Documentation Hub

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